molecular formula C9H19ClO4S B13624818 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13624818
M. Wt: 258.76 g/mol
InChI Key: YWXPPPXZBBFZFJ-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group

Preparation Methods

The synthesis of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl23-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines for nucleophilic substitution, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids.

Scientific Research Applications

3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their biological activity and stability.

    Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting sulfonamide-sensitive pathways.

    Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ion.

Comparison with Similar Compounds

Similar compounds to 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride include other sulfonyl chlorides, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride (p-Toluenesulfonyl chloride)

Compared to these compounds, this compound has a unique structure due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility properties. This uniqueness makes it valuable for specific synthetic applications where other sulfonyl chlorides may not be suitable.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

3-(3-methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-9(2,8-15(10,11)12)7-14-6-4-5-13-3/h4-8H2,1-3H3

InChI Key

YWXPPPXZBBFZFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCCOC)CS(=O)(=O)Cl

Origin of Product

United States

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